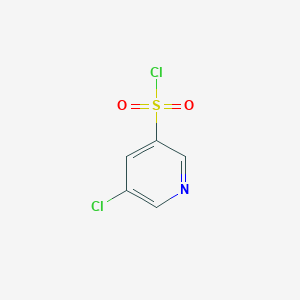
5-クロロピリジン-3-スルホニルクロリド
説明
5-Chloropyridine-3-sulfonyl chloride is a useful research compound. Its molecular formula is C5H3Cl2NO2S and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chloropyridine-3-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloropyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloropyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学合成
“5-クロロピリジン-3-スルホニルクロリド”は、さまざまな化学反応で使用される化学化合物です。 その分子式はC5H3Cl2NO2Sです 。 他の化学化合物の合成において試薬として頻繁に使用されます .
ピリジン-3-スルホニルクロリドの製造
この化合物は、ピリジン-3-スルホニルクロリドの製造において重要な役割を果たします。 製造方法には、ピリジン-3-スルホン酸を含む反応溶液に五塩化リンを添加する方法が含まれます 。 この方法は、工業プロセスに容易に適用でき、副生成物が少なく、従来の方法と比較してより多くのピリジン-3-スルホニルクロリドを生成するため、有利です .
製薬研究
“5-クロロピリジン-3-スルホニルクロリド”は、カリウム競合性酸阻害剤であるボノプラザンの不純物の1つとして特定されています 。 ボノプラザンは、胃十二指腸潰瘍および逆流性食道炎の治療に効果があることがわかっています 。 したがって、この化合物の特性と挙動を理解することは、このような医薬品の純度と有効性を向上させるのに役立ちます。
安全性と取り扱い
この化合物は、GHS05ピクトグラムに分類されており、重度の皮膚や目の損傷を引き起こす可能性があることを示しています 。 したがって、研究や工業環境での安全な取り扱いと保管のために、その特性を理解することが重要です .
作用機序
Target of Action
This compound is often used as a reagent in chemical reactions, and its targets can vary depending on the specific reaction it is involved in .
Mode of Action
They can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamides, sulfonic esters, and other compounds .
Biochemical Pathways
As a reagent, it is used to facilitate chemical transformations, and the pathways it affects would depend on the specific context of its use .
Result of Action
The molecular and cellular effects of 5-Chloropyridine-3-sulfonyl chloride’s action depend on the specific reaction it is used in. In general, it acts as a sulfonylating agent, introducing a sulfonyl group into other molecules .
Action Environment
The action, efficacy, and stability of 5-Chloropyridine-3-sulfonyl chloride can be influenced by various environmental factors. For instance, it is typically stored under an inert gas such as nitrogen or argon at 2-8°C to maintain its stability . The specific conditions under which it is used can also affect its reactivity and the outcome of the reactions it is involved in.
生化学分析
Biochemical Properties
5-Chloropyridine-3-sulfonyl chloride plays a significant role in biochemical reactions due to its reactivity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions, which involve the transfer of the sulfonyl group to nucleophilic sites on these biomolecules . This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds. These interactions can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their functions.
Cellular Effects
The effects of 5-Chloropyridine-3-sulfonyl chloride on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the sulfonylation of proteins involved in signaling pathways can disrupt normal cellular communication, leading to changes in cell behavior. Additionally, 5-Chloropyridine-3-sulfonyl chloride can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, 5-Chloropyridine-3-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Furthermore, the modification of proteins by 5-Chloropyridine-3-sulfonyl chloride can lead to changes in their conformation and function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloropyridine-3-sulfonyl chloride can change over time due to its stability and degradation . This compound is stable under inert gas conditions at temperatures between 2-8°C . Over extended periods, it may degrade, leading to a reduction in its reactivity and effectiveness. Long-term studies have shown that the effects of 5-Chloropyridine-3-sulfonyl chloride on cellular function can diminish over time, highlighting the importance of using fresh preparations for experimental purposes.
Dosage Effects in Animal Models
The effects of 5-Chloropyridine-3-sulfonyl chloride vary with different dosages in animal models . At low doses, this compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, 5-Chloropyridine-3-sulfonyl chloride can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
5-Chloropyridine-3-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization . This compound can be metabolized by enzymes such as sulfatases and sulfonyltransferases, which catalyze the transfer of the sulfonyl group to other molecules. These metabolic reactions can influence the levels of metabolites and the overall metabolic flux within cells, affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 5-Chloropyridine-3-sulfonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 5-Chloropyridine-3-sulfonyl chloride can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments.
Subcellular Localization
The subcellular localization of 5-Chloropyridine-3-sulfonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes. The activity and function of 5-Chloropyridine-3-sulfonyl chloride can be influenced by its subcellular localization, as it may interact with different sets of biomolecules in various cellular compartments.
特性
IUPAC Name |
5-chloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-1-5(3-8-2-4)11(7,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNDXOOGXYFWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712410 | |
| Record name | 5-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-18-7 | |
| Record name | 5-Chloropyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60712410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1464009.png)
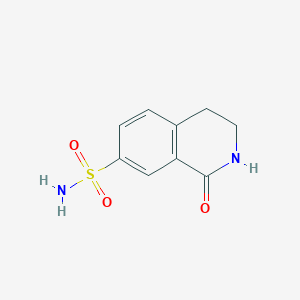


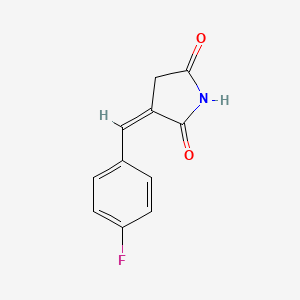
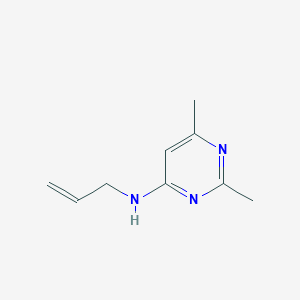
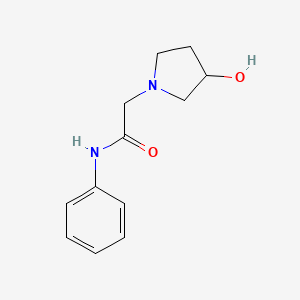


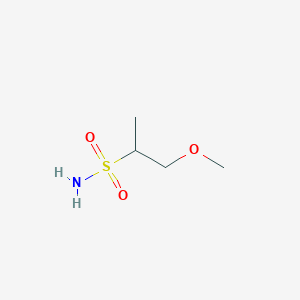
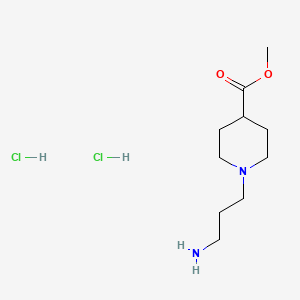
![1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B1464026.png)
![2-chloro-N-({3-[(2-ethoxyethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464028.png)
